N,N-Diethyl-N',N'-dimethylethylenediamine

Catalog No.
S1930562
CAS No.
123-10-4
M.F
C8H20N2
M. Wt
144.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-N',N'-dimethylethylenediamine

CAS Number

123-10-4

Product Name

N,N-Diethyl-N',N'-dimethylethylenediamine

IUPAC Name

N',N'-diethyl-N,N-dimethylethane-1,2-diamine

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

InChI

InChI=1S/C8H20N2/c1-5-10(6-2)8-7-9(3)4/h5-8H2,1-4H3

InChI Key

YUKZJEQIDOFUPV-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(C)C

Canonical SMILES

CCN(CC)CCN(C)C
  • Oligonucleotide Synthesis

    DEDM has been used as a base in the oxidative amidation of hydrogen phosphonate diesters, a crucial step in the synthesis of oligonucleotides, which are short chains of DNA or RNA. This research suggests DEDM may play a role in the development of new methods for producing these important molecules for biological research and diagnostics [].

  • Melanoma Imaging

    Researchers have explored the use of DEDM in combination with other compounds to develop novel imaging agents for melanoma, a type of skin cancer. By attaching DEDM to molecules that target melanin, the pigment that gives skin its color, scientists hope to create probes that can help diagnose and monitor melanoma more effectively. This research is still in the early stages, but it demonstrates the potential of DEDM for applications in medical imaging [].

N,N-Diethyl-N',N'-dimethylethylenediamine is a colorless liquid with a distinct amine-like odor. Its molecular formula is C8H20N2, and it has a molecular weight of approximately 172.25 g/mol. The compound features two ethyl groups and two methyl groups attached to different nitrogen atoms in its structure, which contributes to its unique chemical properties. It is miscible with various organic solvents but is incompatible with strong acids and oxidizing agents .

  • Chelation: It forms coordination complexes with metal ions, enhancing the stability of these complexes. For example, it can form complexes with copper(I) halides that are useful in catalyzing C-N coupling reactions .
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imidazolidines through condensation reactions .
  • Neutralization Reactions: It can neutralize acids in exothermic reactions, resulting in the formation of salts and water .

Research indicates that N,N-diethyl-N',N'-dimethylethylenediamine exhibits significant biological activity:

  • DNA Binding: It has been shown to enhance the binding of DNA, which may have implications for genetic research and biotechnology .
  • Carbon Dioxide Adsorption: The compound also enhances the adsorption of carbon dioxide, suggesting potential applications in environmental chemistry and carbon capture technologies .

Several methods exist for synthesizing N,N-diethyl-N',N'-dimethylethylenediamine:

  • Alkylation of Ethylenediamine: The compound can be synthesized by alkylating ethylenediamine with diethyl sulfate or other alkylating agents.
  • Condensation Reactions: Another method involves the condensation of dimethylamine with ethylenediamine under controlled conditions to yield the desired product .

N,N-Diethyl-N',N'-dimethylethylenediamine has various applications across different fields:

  • Catalysis: It serves as a ligand in coordination chemistry and catalysis, particularly in homogeneous catalytic processes.
  • Environmental Chemistry: Its ability to adsorb carbon dioxide makes it valuable for applications in reducing greenhouse gas emissions.
  • Pharmaceuticals: The compound's DNA binding properties may facilitate drug development and gene therapy research .

Studies on interaction dynamics reveal that N,N-diethyl-N',N'-dimethylethylenediamine interacts favorably with various metal ions and organic substrates. Its chelation ability enhances the reactivity of metal complexes, making them more effective catalysts in organic synthesis. Additionally, its interactions with biological molecules indicate potential therapeutic uses.

Several compounds share structural similarities with N,N-diethyl-N',N'-dimethylethylenediamine. Here are some noteworthy examples:

Compound NameMolecular FormulaUnique Features
N,N-DimethylethylenediamineC4H12N2Contains two methyl groups on nitrogen atoms
N,N-DiethylamineC4H11NSimple diethyl substitution on nitrogen
N,N-Bis(2-hydroxyethyl)ethylenediamineC6H16N2O2Contains hydroxyl groups enhancing solubility

Uniqueness of N,N-Diethyl-N',N'-dimethylethylenediamine

The uniqueness of N,N-diethyl-N',N'-dimethylethylenediamine lies in its combination of two ethyl groups and two methyl groups on nitrogen atoms, which provides distinctive chemical reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions while also exhibiting significant biological activity sets it apart in both industrial and research applications.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

123-10-4

Wikipedia

1,2-Ethanediamine, N,N-diethyl-N',N'-dimethyl-

General Manufacturing Information

1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl-: INACTIVE

Dates

Modify: 2023-08-16

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